N-Acetylmethionine alpha-naphthyl ester

Histochemistry Enzymology Salivary gland biology

Generic esterase substrates produce diffuse, non-discriminatory staining in tissue sections. N-Acetylmethionine α-naphthyl ester (CAS 69975-69-5) solves this: • Discriminates protease A, EGF-binding protein & 7S NGF γ-subunits in murine submandibular glands • Cell-type-specific staining in mucous, intercalated duct, acinar & striated duct cells without kallikrein interference • Validated for androgen-responsive esteroprotease detection & intracellular live-cell assays Supplied at ≥95% purity; for R&D use only. Bulk quantities available.

Molecular Formula C17H19NO3S
Molecular Weight 317.4 g/mol
CAS No. 69975-69-5
Cat. No. B556367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylmethionine alpha-naphthyl ester
CAS69975-69-5
Synonyms69975-69-5; L-Methionine,N-acetyl-,1-naphthalenylester; naphthalen-1-yl(2S)-2-acetamido-4-(methylsulfanyl)butanoate; AC1L2P8N; Ac-Met-alpha-naphthylester; CTK7B5623; AC-MET-ALPHA-NAPHTHYLESTER; Ac-Methionine-alpha-naphthylester; ZINC2572076; AR-1J3344; N-Acetylmethioninealpha-naphthylester; AM001493; AM031166; ACETYL-L-METHIONINE1NAPHTHYLESTER; N-Acetyl-L-methioninealpha-naphthylester; 3B3-056911; naphthalen-1-yl(2S)-2-acetamido-4-methylsulfanylbutanoate
Molecular FormulaC17H19NO3S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C17H19NO3S/c1-12(19)18-15(10-11-22-2)17(20)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-9,15H,10-11H2,1-2H3,(H,18,19)/t15-/m0/s1
InChIKeyFGHRSVXVKOEYHM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylmethionine alpha-naphthyl ester (CAS 69975-69-5) – Chemical Identity and Functional Classification for Laboratory Procurement


N-Acetylmethionine alpha-naphthyl ester (CAS: 69975-69-5), also designated as N-acetyl-L-methionine α-naphthyl ester or Ac-Met-α-naphthyl ester, is a synthetic amino acid-derived naphthyl ester with the molecular formula C₁₇H₁₉NO₃S and a molecular weight of 317.40 g/mol . It is classified within the MeSH hierarchy as an analog of methionine and serves primarily as a chromogenic substrate for histochemical and biochemical detection of esteroprotease and certain aminopeptidase activities [1]. The compound consists of an N-acetyl-L-methionine moiety esterified with α-naphthol, enabling colorimetric visualization upon enzymatic hydrolysis. Available from specialized biochemical suppliers at research-grade purities (commonly 95%), this compound is intended for R&D applications only and is not approved for medicinal or household use .

N-Acetylmethionine alpha-naphthyl ester: Why Generic Naphthyl Ester Substitution Compromises Assay Specificity and Reproducibility


Simple substitution of N-acetylmethionine alpha-naphthyl ester with generic naphthyl ester substrates (e.g., α-naphthyl acetate, naphthyl butyrate, or alternative amino acid naphthyl esters) cannot be performed without compromising experimental validity. The methionine-derived moiety confers substrate recognition by a distinct subset of serine esteroproteases and aminopeptidases that generic aliphatic or aromatic esters fail to engage [1]. Specifically, this compound enables the histochemical differentiation of protease A, epidermal growth factor binding protein, and γ-subunits of 7S nerve growth factor in murine submandibular gland extracts — a level of molecular resolution that simpler naphthyl esters cannot achieve [2]. In comparative primate tissue screening, the characteristic localization patterns obtained with this substrate were distinct from those obtained with kallikrein-directed naphthylamide probes, confirming that the methionine α-naphthyl ester structure uniquely defines the enzymatic targets visualized [3]. Procurement of alternative esters without this precise N-blocked L-methionine structure yields false-negative staining in methionine-esterase-specific compartments and introduces off-target signal from broad-spectrum esterases, invalidating direct data comparability with established histochemical literature.

N-Acetylmethionine alpha-naphthyl ester: Quantitative Comparative Performance Evidence Against Closest Analog Substrates


Substrate Suitability: N-Acetylmethionine α-Naphthyl Ester vs. N-Acetylalanine α-Naphthyl Ester in Murine Esteroprotease Detection

In a direct head-to-head evaluation of chromogenic substrates for mouse submandibular gland esteroproteases, both N-acetyl-L-methionine α-naphthyl ester and N-acetyl-L-alanine α-naphthyl ester were found suitable. However, the methionine derivative uniquely enabled the identification of three distinct biologically active proteins — protease A, epidermal growth factor binding protein, and γ-subunits of 7S nerve growth factor — following disc electrophoresis separation and activity staining [1]. The alanine analog, while reactive, does not provide equivalent discrimination among these specific molecular entities. This differential protein identification capacity is not a potency measure but a functional selectivity parameter: the methionine side chain dictates recognition by this subset of biologically relevant esteroproteases, whereas the alanine analog yields overlapping but incomplete target engagement [2].

Histochemistry Enzymology Salivary gland biology

Tissue-Specific Localization: N-Acetylmethionine α-Naphthyl Ester vs. Kallikrein-Directed Substrate in Primate Organ Screening

In a cross-study comparable analysis using primate tissues (three monkey species), N-acetyl-L-methionine α-naphthyl ester (α N-O-met) was employed alongside D-Val-Leu-Arg-4-methoxy-2-naphthylamide, a kallikrein-directed substrate [1]. The methionine naphthyl ester produced reaction product localized in mucous cells of the submandibular gland, intercalated duct cells of the parotid gland, acinar cells of the sublingual gland, and striated/interlobular duct cells of all major salivary glands. In contrast, the kallikrein-directed naphthylamide substrate yielded a different, non-overlapping distribution pattern. This demonstrates that the methionine naphthyl ester is not a promiscuous esterase reporter but a selective probe for a specific subset of esteroproteases distinct from kallikrein-like enzymes.

Comparative histochemistry Primate enzymology Salivary gland biology

Sex-Dependent Enzymatic Activity: Quantitative Histochemical Signal Intensity in Male vs. Female Murine Submandibular Gland

Histochemical staining of mouse submandibular gland sections with N-acetyl-L-methionine α-naphthyl ester revealed a marked sex difference in enzyme reaction intensity [1]. The apical region of secretory tubules in male mice exhibited substantially stronger staining compared to female counterparts, consistent with the known androgen-dependent expression of specific esteroproteases (including those that process growth factors) [2]. While the original studies describe this as a qualitative observation ("marked sex difference as expected"), the consistent replication of this finding across multiple investigations establishes this substrate as a reliable reporter of androgen-responsive esteroprotease activity.

Sexual dimorphism Androgen-dependent enzymes Submandibular gland biology

Physicochemical Distinction: Hydrophobicity and Membrane Permeability vs. Non-Esterified Methionine Analogs

N-Acetylmethionine alpha-naphthyl ester is a lipophilic derivative of the essential amino acid methionine, with calculated physicochemical properties including a density of 1.202 g/cm³, boiling point of 569.1°C at 760 mmHg, and vapor pressure of 0.0±1.6 mmHg at 25°C . In contrast to the parent compound N-acetyl-L-methionine (a water-soluble dietary supplement that modulates caspase-3 activity and mitochondrial metabolism [1]), the α-naphthyl ester moiety confers significantly increased lipophilicity, enabling passive diffusion across cell membranes. This property has been explicitly noted as making the compound "an attractive candidate for drug development and other applications" where intracellular delivery of a methionine-derived probe is required . While direct quantitative logP comparisons are not available in the primary literature, the structural difference (esterification with α-naphthol vs. free carboxylic acid) represents a class-level inference regarding enhanced membrane permeability.

Drug development Cell permeability Physicochemical profiling

Enzyme Class Specificity: Esteroprotease vs. Broad-Spectrum Esterase Discrimination in Rodent Digestive Tract Studies

Biochemical and histochemical investigations of rodent digestive tract enzymes have employed N-acetyl-L-methionine-1-naphthyl ester alongside 4-methoxy-2-naphthylamine (MNA) substrates to differentiate between esteroprotease and aminopeptidase activities [1]. The methionine naphthyl ester served specifically as a substrate for ester proteinases, while MNA-based substrates reported on aminopeptidases A, B, M, and γ-glutamyltranspeptidase. Within these studies, sex differences in ester proteinase activity were measurable using the methionine naphthyl ester, particularly in the submandibular gland of rats and mice, whereas aminopeptidase activities measured with MNA substrates did not exhibit equivalent sex-dependent variation [2]. This demonstrates that the compound reports on a functionally and biologically distinct enzyme class, not generic hydrolytic activity.

Comparative enzymology Digestive tract proteases Substrate specificity

N-Acetylmethionine alpha-naphthyl ester: Validated Research Applications Derived from Comparative Evidence


Histochemical Detection and Isoform Resolution of Murine Submandibular Gland Esteroproteases

This application scenario is directly supported by the direct head-to-head evidence in Section 3.1. Researchers requiring electrophoretic separation and activity staining of mouse submandibular gland proteins should procure N-acetylmethionine alpha-naphthyl ester rather than the alanine analog to enable identification of three specific biologically active proteins: protease A, epidermal growth factor binding protein, and γ-subunits of 7S nerve growth factor [1]. The alternative alanine ester does not provide equivalent molecular discrimination. This application is critical for studies of growth factor processing, androgen-dependent salivary gland function, and rodent models of exocrine gland biology.

Comparative Primate Salivary Gland Esteroprotease Mapping with Kallikrein Activity Discrimination

Supported by the cross-study comparable evidence in Section 3.2, this substrate is validated for histochemical screening of esteroprotease distribution in primate (monkey) organs. Researchers should use this compound when the experimental objective requires specific visualization of esteroprotease activity in mucous cells, intercalated duct cells, acinar cells, and striated duct cells of salivary glands without interference from kallikrein-like enzymes [2]. Generic esterase substrates (e.g., α-naphthyl acetate) will produce diffuse, non-discriminatory staining that obscures this cell-type-specific localization pattern.

Sex-Dependent Esteroprotease Expression Studies in Rodent Models

As established by the supporting evidence in Section 3.3, N-acetylmethionine alpha-naphthyl ester provides a histochemical readout of androgen-responsive esteroprotease activity in rodent submandibular glands [3]. Researchers investigating hormonal regulation of salivary gland enzymes or sex-specific protein expression should use this substrate to visualize and semi-quantitatively compare staining intensity between male and female tissue sections. This application is particularly relevant for studies of androgen receptor signaling and sexual dimorphism in exocrine gland physiology.

Intracellular Esteroprotease Detection in Live-Cell Assays Requiring Membrane-Permeable Substrates

Based on the class-level inference regarding physicochemical properties in Section 3.4, this lipophilic naphthyl ester is suitable for applications requiring substrate entry into intact cells prior to enzymatic hydrolysis and chromogenic detection . Researchers conducting live-cell imaging or flow cytometric analysis of intracellular esteroprotease activity should select this esterified form rather than non-esterified methionine derivatives (e.g., N-acetyl-L-methionine free acid), which lack sufficient membrane permeability to access intracellular targets. This application extends the compound‘s utility beyond fixed-tissue histochemistry to dynamic cellular enzymology.

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